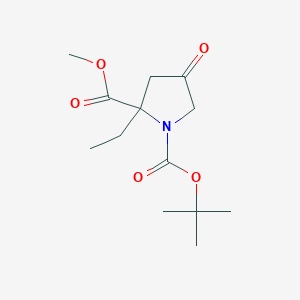![molecular formula C13H16ClN3 B1383307 2-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride CAS No. 1803605-93-7](/img/structure/B1383307.png)
2-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the benzyl group and the dihydrochloride salt form enhances its solubility and reactivity, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of benzylamine with a suitable diketone or ketoester, followed by cyclization in the presence of a strong acid such as hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can lead to efficient large-scale synthesis. Purification steps typically include recrystallization or chromatography to obtain the compound in its pure dihydrochloride form.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the imidazo[1,2-a]pyrazine ring, using reagents such as alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of various substituted imidazo[1,2-a]pyrazine derivatives.
Scientific Research Applications
2-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar Compounds
5H,6H,7H,8H-imidazo[1,2-a]pyrazine: A simpler analog without the benzyl group.
2-benzylimidazo[1,2-a]pyrazine: Lacks the dihydrochloride salt form.
5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine: A saturated analog with different reactivity.
Uniqueness
2-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride is unique due to its specific substitution pattern and salt form, which confer distinct solubility, reactivity, and biological activity. The presence of the benzyl group enhances its lipophilicity, while the dihydrochloride form improves its solubility in aqueous media, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
1803605-93-7 |
|---|---|
Molecular Formula |
C13H16ClN3 |
Molecular Weight |
249.74 g/mol |
IUPAC Name |
2-benzyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;hydrochloride |
InChI |
InChI=1S/C13H15N3.ClH/c1-2-4-11(5-3-1)8-12-10-16-7-6-14-9-13(16)15-12;/h1-5,10,14H,6-9H2;1H |
InChI Key |
JZQJOQCGLTVUDL-UHFFFAOYSA-N |
SMILES |
C1CN2C=C(N=C2CN1)CC3=CC=CC=C3.Cl.Cl |
Canonical SMILES |
C1CN2C=C(N=C2CN1)CC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Uridine, 5-[(1E)-3-amino-1-propenyl]-2'-deoxy-](/img/structure/B1383224.png)
![(4aR,7aS)-1-(pyridin-3-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1383226.png)


![Bicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B1383231.png)








![(4aR,7aS)-1-(pyridin-4-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1383246.png)
